molecular formula C19H27N7O B6473935 1-(4-methylpiperidin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one CAS No. 2640958-66-1

1-(4-methylpiperidin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B6473935
CAS No.: 2640958-66-1
M. Wt: 369.5 g/mol
InChI Key: YFBKEFOATFJYQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-methylpiperidin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one (hereafter referred to as the "target compound") features a hybrid heterocyclic scaffold. Its structure includes:

  • A 4-methylpiperidine moiety linked via an ethanone bridge.
  • A piperazine ring connected to a pyrimidine core substituted at position 6 with a 1H-pyrazole group.
    This architecture is characteristic of kinase inhibitors or receptor modulators, where the piperazine-pyrimidine framework often contributes to binding affinity, while substituents like pyrazole and 4-methylpiperidine influence physicochemical properties such as solubility and metabolic stability .

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7O/c1-16-3-7-25(8-4-16)19(27)14-23-9-11-24(12-10-23)17-13-18(21-15-20-17)26-6-2-5-22-26/h2,5-6,13,15-16H,3-4,7-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBKEFOATFJYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-methylpiperidin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C21H31N7O
Molecular Weight: 397.5 g/mol
IUPAC Name: 2-[4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-1-(4-methylpiperidin-1-yl)ethanone

Structural Features

The compound features:

  • A pyrazole ring, which is known for its diverse biological activities.
  • A pyrimidine ring that enhances its pharmacological profile.
  • Piperazine and piperidine moieties that contribute to its interaction with various biological targets.

Pharmacological Profile

Research indicates that this compound exhibits significant activity against various molecular targets, particularly in the context of cancer and inflammatory diseases:

  • PI3K Inhibition:
    The compound has been studied for its ability to inhibit Phosphoinositide 3-kinase (PI3K), a key player in cellular signaling pathways related to cell growth and survival. Inhibitors of PI3K have shown promise in treating cancers and autoimmune diseases. For instance, derivatives with similar structures have demonstrated IC50 values in the nanomolar range against specific PI3K isoforms, indicating potent inhibitory activity .
  • Antitumor Activity:
    Compounds with structural similarities have been reported to possess antitumor properties. For example, pyrazolo[1,5-a]pyrimidine derivatives have been identified as effective inhibitors of tumor cell proliferation, suggesting that the target compound may exhibit similar effects .
  • Anti-inflammatory Effects:
    The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions like systemic lupus erythematosus (SLE) and multiple sclerosis. Studies have shown that related compounds can selectively inhibit inflammatory responses mediated by PI3K signaling .

The mechanism through which this compound exerts its biological effects involves:

  • Targeting Enzymes and Receptors: The unique structure allows it to bind effectively to specific enzymes and receptors involved in critical biological pathways.
  • Modulation of Signaling Pathways: By inhibiting PI3K and potentially other kinases, the compound alters downstream signaling cascades that regulate cell proliferation and survival.

Study 1: PI3Kδ Inhibition

A study focused on the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives found that modifications at various positions significantly impacted their inhibitory potency against PI3Kδ. The most active compounds showed IC50 values as low as 18 nM, highlighting the potential of structurally related compounds for therapeutic applications in cancer treatment .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of pyrazolo[1,5-a]pyrimidines revealed that specific substitutions at the C(5) position led to enhanced selectivity and potency against PI3K isoforms. This suggests that similar modifications could be explored for the target compound to optimize its biological activity .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Research indicates that compounds containing pyrazole and pyrimidine derivatives exhibit significant anticancer properties. The incorporation of these groups in the structure may enhance the compound's ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .
  • Neuropharmacology :
    • The piperidine component is known for its role in neuropharmacological agents. Compounds with similar structures have been studied for their effects on neurotransmitter systems, potentially leading to treatments for neurological disorders such as depression and anxiety .
  • Antimicrobial Properties :
    • Studies have shown that pyrazole derivatives possess antimicrobial activity against various pathogens. This compound could be explored for its efficacy against bacterial and fungal infections, contributing to the development of new antibiotics .

Case Studies

Several studies have explored related compounds with similar structures:

StudyCompoundFindings
Pyrazole DerivativeDemonstrated significant inhibition of cancer cell lines, suggesting potential as an anticancer agent.
Piperidine-Based DrugShowed efficacy in treating anxiety disorders through modulation of serotonin receptors.
Antimicrobial PyrazolesExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The target compound shares structural motifs with several analogs, differing primarily in substituents on the pyrimidine, piperazine, or terminal groups. Below is a detailed analysis of key analogs:

Core Scaffold Variations

Piperazine-Pyrimidine Derivatives
  • Compound A (CAS 1203044-65-8): Structure: 1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one . Key Differences: Replaces the 4-methylpiperidinyl-ethanone group with a phenoxypropanone moiety. Impact: The phenoxy group increases molecular weight (392.5 vs.
  • Compound B (CAS 2640888-16-8) :

    • Structure: 1-(4-Methylpiperidin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one .
    • Key Differences: Substitutes pyrazole with pyrrolidine and shifts the pyrimidine substitution to position 2.
    • Impact: The pyrrolidine group introduces a saturated five-membered ring, which could alter hydrogen-bonding capacity compared to pyrazole’s aromatic nitrogen atoms.
Piperidine and Ethanone Modifications
  • Compound C (CAS 1365988-13-1): Structure: 1-[4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one . Key Differences: Lacks the pyrimidine-piperazine core but retains the ethanone-piperidine motif. Impact: Simplified structure may reduce target selectivity but improve synthetic accessibility.

Substituent Effects on Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents LogP* (Predicted) Water Solubility (mg/mL)*
Target Compound C₁₉H₂₆N₆O 354.4 4-Methylpiperidine, pyrazole 2.1 0.12
Compound A C₂₁H₂₄N₆O₂ 392.5 Phenoxypropanone, pyrazole 3.4 0.03
Compound B C₂₀H₃₂N₆O 372.5 Pyrrolidine, 4-methylpiperidine 1.8 0.25
Compound C C₁₁H₁₈N₄O 222.3 Aminomethylpyrazole 0.9 1.50

*LogP and solubility values are estimated using computational tools (e.g., ChemAxon).

Key Observations:
  • Lipophilicity: The target compound’s LogP (2.1) balances lipophilicity and solubility, whereas Compound A’s phenoxy group raises LogP (3.4), likely reducing aqueous solubility.
  • Molecular Weight : All analogs fall within the drug-like range (<500 Da), but Compound A’s higher weight may limit bioavailability.

Preparation Methods

Preparation of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine

The pyrimidine core is functionalized via nucleophilic aromatic substitution (NAS). 4,6-Dichloropyrimidine reacts with 1H-pyrazole in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction selectively substitutes the 6-position chloride due to the directing effects of the pyrimidine nitrogen atoms.

Reaction Conditions :

  • Solvent : DMF

  • Base : K₂CO₃

  • Temperature : 80–100°C

  • Yield : ~70–85%

Piperazine Substitution at the 4-Position

The 4-chloro group of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine undergoes NAS with piperazine. This step is typically conducted in dichloromethane (DCM) or 1,4-dioxane with a tertiary amine base (e.g., triethylamine or DIPEA) at room temperature or under reflux.

Example Protocol :

  • 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine (10 mmol) and piperazine (20 mmol) are stirred in DCM (50 mL) with triethylamine (1.1 eq) at 30°C for 12 hours.

  • The mixture is filtered to remove salts, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified via flash chromatography (DCM:MeOH = 20:1) to yield 4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazine as a white solid.

Key Data :

ParameterValueSource
Yield85–90%
Purity (HPLC)≥95%
Characterization¹H NMR, ¹³C NMR, HRMS

Synthesis of the 4-Methylpiperidinyl-Ethanone Subunit

Preparation of 1-(4-Methylpiperidin-1-yl)ethan-1-one

This fragment is synthesized via N-alkylation of 4-methylpiperidine with chloroacetone or through a coupling reaction using acetyl chloride.

Method A :

  • 4-Methylpiperidine (10 mmol) is reacted with chloroacetone (12 mmol) in acetonitrile with K₂CO₃ at 60°C for 6 hours.

  • The mixture is filtered, concentrated, and purified via distillation to yield the product.

Method B :

  • 4-Methylpiperidine (10 mmol) is treated with acetyl chloride (12 mmol) in DCM with triethylamine (1.5 eq) at 0°C.

  • The reaction is stirred for 2 hours, washed with water, and dried over Na₂SO₄.

Key Data :

ParameterMethod AMethod BSource
Yield75%82%
Boiling Point120–122°C

Coupling of the Two Subunits

Nucleophilic Substitution Approach

The ethanone subunit is functionalized with a leaving group (e.g., bromide) to enable reaction with the piperazine nitrogen.

Protocol :

  • 1-(4-Methylpiperidin-1-yl)ethan-1-one (8 mmol) is treated with PBr₃ (10 mmol) in DCM at 0°C for 2 hours to form 2-bromo-1-(4-methylpiperidin-1-yl)ethan-1-one.

  • The bromide intermediate is reacted with 4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazine (7.5 mmol) in DCM with DIPEA (2 eq) at room temperature for 24 hours.

  • Purification via silica gel chromatography (EtOAc:hexane = 1:1) yields the final compound.

Key Data :

ParameterValueSource
Yield65–70%
Melting Point145–147°C

Reductive Amination Alternative

A two-step process involving formation of an imine followed by reduction:

  • 1-(4-Methylpiperidin-1-yl)ethan-1-one is condensed with the piperazine subunit using Ti(OiPr)₄ as a Lewis catalyst.

  • The imine intermediate is reduced with NaBH₃CN in methanol at 0°C.

Advantages : Higher regioselectivity and milder conditions compared to NAS.

Optimization and Challenges

Solvent and Base Selection

  • DCM vs. Dioxane : DCM facilitates faster reactions at room temperature, while dioxane under reflux improves solubility for bulky substrates.

  • Base Impact : Triethylamine affords higher yields (85–90%) compared to DIPEA (70–75%) in NAS reactions.

Purification Strategies

  • Crystallization : Hexane or ethyl acetate/hexane mixtures yield high-purity products.

  • Chromatography : Gradient elution (5–10% MeOH/DCM) resolves closely related byproducts.

Analytical Characterization

The final compound is validated using:

  • ¹H/¹³C NMR : Confirms substitution patterns and purity.

  • HRMS : Verifies molecular formula (e.g., C₂₁H₂₈N₆O requires m/z 396.2271).

  • HPLC : Purity >98% achieved via reverse-phase C18 columns .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 1-(4-methylpiperidin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving:

  • Step 1 : Formation of the pyrimidine core using substituted pyrimidine precursors, often under reflux conditions with solvents like ethanol or dimethylformamide (DMF) .
  • Step 2 : Coupling of the piperazine moiety to the pyrimidine ring via nucleophilic substitution or Suzuki-Miyaura cross-coupling, requiring catalysts like palladium or copper .
  • Step 3 : Introduction of the 4-methylpiperidin-1-yl group through alkylation or amidation reactions, optimized for regioselectivity .
  • Purification : Column chromatography or recrystallization is used to isolate the final product, with purity confirmed via NMR and mass spectrometry .

Q. How is the structural identity of the compound confirmed during synthesis?

  • Methodological Answer : Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : To verify proton and carbon environments, ensuring correct substitution patterns .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for pharmacological studies) .
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns consistent with the target structure .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the coupling of the pyrimidine and piperazine moieties?

  • Methodological Answer : Key strategies involve:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine nitrogen .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency, while copper iodide aids in Ullmann-type reactions .
  • Temperature Control : Reactions performed at 80–100°C under inert atmospheres minimize side-product formation .
  • Real-Time Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, allowing timely termination to prevent degradation .

Q. What strategies resolve contradictions in spectroscopic data during structural validation?

  • Methodological Answer : Contradictions (e.g., unexpected NMR peaks) are addressed by:

  • 2D NMR Techniques : HSQC and HMBC experiments clarify ambiguous proton-carbon correlations .
  • X-ray Crystallography : Provides definitive confirmation of molecular geometry when spectral data is inconclusive .
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts for comparison with experimental data .

Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?

  • Methodological Answer : SAR studies focus on:

  • Core Modifications : Replacing the pyrazole or piperazine groups with bioisosteres (e.g., triazoles) to assess impact on receptor binding .
  • In Vitro Assays : Testing inhibition of target enzymes (e.g., kinases) using fluorescence-based assays, with IC₅₀ values calculated .
  • Molecular Docking : Computational simulations (e.g., AutoDock Vina) predict binding modes to receptors like serotonin or dopamine transporters .

Data Analysis and Experimental Design

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • Methodological Answer : Stability studies include:

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1–9) at 37°C, analyzing degradation via HPLC over 24–72 hours .
  • Metabolic Stability : Use liver microsome assays to measure half-life and identify cytochrome P450-mediated oxidation hotspots .

Q. How do researchers address low bioavailability in preclinical models?

  • Methodological Answer : Strategies include:

  • Prodrug Design : Introduce ester or phosphate groups to enhance solubility, which are cleaved in vivo .
  • Nanoparticle Formulation : Encapsulate the compound in liposomes or PLGA nanoparticles to improve pharmacokinetic profiles .

Conflict Resolution in Research Findings

Q. How should discrepancies between in vitro and in vivo efficacy data be investigated?

  • Methodological Answer : Systematic approaches involve:

  • Pharmacokinetic Profiling : Measure plasma concentrations to confirm adequate exposure in vivo .
  • Tissue Distribution Studies : Use radiolabeled compounds to assess penetration into target organs .
  • Metabolite Identification : LC-MS/MS detects active/inactive metabolites that may explain reduced in vivo activity .

Tables for Key Comparisons

Table 1 : Comparison of Solvent Effects on Coupling Reaction Yield

SolventTemperature (°C)CatalystYield (%)Purity (%)
DMF90Pd(PPh₃)₄7898
Ethanol80CuI4592
DCM40None1285
Source: Optimized conditions from

Table 2 : SAR Modifications and Bioactivity

Modification SiteSubstituentIC₅₀ (nM) for Target Enzyme
Pyrazole C-3Methyl12.3 ± 1.2
Pyrazole C-3Trifluoromethyl8.7 ± 0.9
Piperazine N-4Phenyl23.4 ± 2.1
Source: Data derived from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.